Adenosine-2',3'-O-phenylboronate
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Overview
Description
Adenosine-2’,3’-O-phenylboronate is a biomedical molecule with the molecular formula C16H16BN5O4 and a molecular weight of 353.14 g/mol . This compound is known for its profound influence on adenosine receptors and nucleotide metabolism, making it a pivotal molecule in various research fields, including neurotransmission, cardiovascular ailments, and oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions
Adenosine-2’,3’-O-phenylboronate can be synthesized through a one-pot polymerization approach. This method involves the use of phenylboronic acid-functionalized polymers, with N,N’-methylbisacrylamide (MBAA) as the crosslinker and dimethyl sulfoxide (DMSO) as the polymerization solvent . The reaction conditions are optimized to achieve high selectivity and binding affinity for cis-diol containing molecules, such as adenosine .
Industrial Production Methods
While specific industrial production methods for Adenosine-2’,3’-O-phenylboronate are not extensively documented, the principles of boronate affinity reaction, which are pH-dependent, can be applied. Under high pH conditions, phenylboronic acid forms a covalent complex with cis-diol groups, which can be dissociated under acidic conditions .
Chemical Reactions Analysis
Types of Reactions
Adenosine-2’,3’-O-phenylboronate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions involving Adenosine-2’,3’-O-phenylboronate are less common.
Substitution: The compound can participate in substitution reactions, particularly involving the phenylboronate group.
Common Reagents and Conditions
Common reagents used in reactions with Adenosine-2’,3’-O-phenylboronate include:
Phenylboronic acid: Used in the synthesis and functionalization of the compound.
Dimethyl sulfoxide (DMSO): Used as a solvent in polymerization reactions.
Major Products Formed
The major products formed from reactions involving Adenosine-2’,3’-O-phenylboronate depend on the specific reaction conditions. For example, binding to thermosensitive copolymers can result in complexes with significant interaction between adenosine and phenylboronate groups.
Scientific Research Applications
Adenosine-2’,3’-O-phenylboronate has a wide range of scientific research applications, including:
Mechanism of Action
Adenosine-2’,3’-O-phenylboronate exerts its effects by binding to adenosine receptors, which are a class of purinergic G protein-coupled receptors with adenosine as their endogenous ligand. This binding influences various metabolic pathways, interacting with enzymes and cofactors essential for nucleotide metabolism. The compound’s interaction with thermosensitive copolymers also highlights its role in modulating phase transition temperatures and binding affinities.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Shares the phenylboronate functional group and is used in similar applications for binding cis-diol containing molecules.
Catechol: Another compound that interacts with phenylboronate groups, used in binding studies.
Uniqueness
Adenosine-2’,3’-O-phenylboronate is unique due to its specific influence on adenosine receptors and its role in nucleotide metabolism. Its ability to bind to thermosensitive copolymers and influence phase transition temperatures sets it apart from other similar compounds.
Properties
IUPAC Name |
[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2-phenyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaborol-6-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BN5O4/c18-14-11-15(20-7-19-14)22(8-21-11)16-13-12(10(6-23)24-16)25-17(26-13)9-4-2-1-3-5-9/h1-5,7-8,10,12-13,16,23H,6H2,(H2,18,19,20)/t10-,12?,13+,16-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYKHPDTEBVOAG-ZIWBQIBKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CO)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]2[C@@H](O[C@@H](C2O1)CO)N3C=NC4=C(N=CN=C43)N)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BN5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675537 |
Source
|
Record name | [(4R,6R,6aS)-6-(6-Amino-9H-purin-9-yl)-2-phenyltetrahydro-2H-furo[3,4-d][1,3,2]dioxaborol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4710-68-3 |
Source
|
Record name | [(4R,6R,6aS)-6-(6-Amino-9H-purin-9-yl)-2-phenyltetrahydro-2H-furo[3,4-d][1,3,2]dioxaborol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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